Hydrogen-Bond Donor Count: 2-OH (HBD=1) Versus 2-NH2 Analog (HBD=2) Drives Distinct Kinase Hinge-Binding Geometry
The target compound presents 1 hydrogen-bond donor (pyrimidine 2-OH) and approximately 3 hydrogen-bond acceptors, whereas the closest structural analog 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS 602306-61-6) presents 2 HBD (NH2 group) with a different acceptor spatial arrangement . In the CDK2 hinge region (Glu81-Leu83), the pyrimidine 2-substituent makes critical donor-acceptor interactions that determine both affinity and selectivity. The PDB 2W05 co-crystal structure of CDK2 with an imidazolyl-pyrimidine inhibitor (compound 5b, IC50 = 1 nM) demonstrates that the 2-amino group engages the hinge via a bidentate hydrogen-bond network [1]. The 2-hydroxy variant is expected to form a distinct monodentate or water-mediated interaction pattern, which may reduce CDK2 affinity but potentially enhance selectivity against off-target kinases that require the bidentate motif.
| Evidence Dimension | Hydrogen-bond donor count (HBD) and predicted hinge-binding mode |
|---|---|
| Target Compound Data | HBD = 1 (pyrimidine 2-OH); HBA ≈ 3 (pyrimidine N1, N3, imidazole N). Tautomeric lactam form presents alternative HBD/HBA pattern (N-H donor, C=O acceptor). |
| Comparator Or Baseline | 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS 602306-61-6): HBD = 2 (NH2 group); HBA ≈ 3. Pure amino form without tautomeric ambiguity. |
| Quantified Difference | ΔHBD = -1 for the 2-OH compound. Distinct tautomeric equilibrium (lactam-lactim) absent in 2-NH2 analog. |
| Conditions | Physicochemical property comparison based on SMILES structure analysis; CDK2 hinge-binding geometry inferred from PDB 2W05 (1.90 Å resolution X-ray structure of CDK2 with imidazolyl-pyrimidine inhibitor compound 5b). |
Why This Matters
Procurement of the 2-OH variant enables exploration of kinase selectivity space that is inaccessible from the 2-NH2 scaffold, and the different HBD count alters predicted ADME properties (e.g., permeability, solubility) relevant for lead optimization campaigns.
- [1] Anderson M, Andrews DM, Barker AJ, et al. PDB 2W05: Structure of CDK2 in complex with an imidazolyl pyrimidine, compound 5b. Resolution 1.90 Å. IC50 (Binding MOAD): 1 nM. Bioorg Med Chem Lett. 2008;18:5487-5492. View Source
